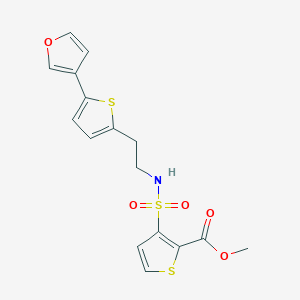![molecular formula C18H17N3O3 B2900947 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1436375-61-9](/img/structure/B2900947.png)
4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with various biological systems and its potential therapeutic effects. In
Mechanism of Action
The mechanism of action of 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide is not fully understood. However, it is believed to interact with various biological systems, including the endocannabinoid system and the GABAergic system. It has been shown to act as an agonist at the CB1 receptor and as a positive allosteric modulator at the GABAA receptor.
Biochemical and Physiological Effects:
4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential neuroprotective effects. It has also been shown to have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new drugs. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the study of 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide. One direction is to further explore its potential therapeutic effects, including its anti-inflammatory and analgesic effects. Another direction is to investigate its potential neuroprotective effects and its interactions with the endocannabinoid and GABAergic systems. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Synthesis Methods
The synthesis of 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide involves several steps. The first step involves the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethyl-4-aminobenzamide to form the amide product. The final step involves the reaction of the amide product with acrylonitrile to form the final compound.
Scientific Research Applications
4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to interact with various biological systems, including the endocannabinoid system and the GABAergic system. It has also been shown to have potential therapeutic effects, including anti-inflammatory and analgesic effects.
properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-24-16(12)10-14(11-19)17(22)20-15-6-4-13(5-7-15)18(23)21(2)3/h4-10H,1-3H3,(H,20,22)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJPJQCXDQLPRU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-cyano-3-(3-methylfuran-2-yl)prop-2-enamido]-N,N-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2900865.png)
![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2900866.png)



![2-Fluoro-4-[(4-fluorosulfonyloxyphenyl)methylamino]-1-methoxybenzene](/img/structure/B2900873.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2900877.png)


![ethyl 4-(3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2900881.png)


